2-(Aminomethyl)-2-methylpent-4-en-1-ol
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Overview
Description
2-(Aminomethyl)-2-methylpent-4-en-1-ol is an organic compound with a unique structure that includes both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylpent-4-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-methylpent-4-en-1-ol, followed by amination. The hydroboration step typically uses borane (BH3) as a reagent, which adds across the double bond in an anti-Markovnikov manner. The subsequent oxidation step converts the borane intermediate into an alcohol using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). Finally, the amination step introduces the amine group, often using reagents like ammonia (NH3) or an amine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted amines and alcohols
Scientific Research Applications
2-(Aminomethyl)-2-methylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methylpent-4-en-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its amine and alcohol functional groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
2-(Aminomethyl)-2-methylpent-4-en-1-ol can be compared with other similar compounds, such as:
2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring, used in coordination chemistry and as a ligand in catalysis.
2-(Aminomethyl)phenol: Contains a phenol group, used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
2-(Aminomethyl)cyclohexanol: Contains a cyclohexane ring, used in the production of polymers and as a chemical intermediate
Properties
IUPAC Name |
2-(aminomethyl)-2-methylpent-4-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-4-7(2,5-8)6-9/h3,9H,1,4-6,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKTYLFVKVCACI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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